3,4,5-Tribromobenzene-1-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4Br3NO2S |
|---|---|
Molecular Weight |
393.88 g/mol |
IUPAC Name |
3,4,5-tribromobenzenesulfonamide |
InChI |
InChI=1S/C6H4Br3NO2S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,(H2,10,11,12) |
InChI Key |
LAGNWPMMMUOHQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 3,4,5 Tribromobenzene 1 Sulfonamide and Analogous Architectures
Conventional and Established Synthetic Routes
Established methods for synthesizing sulfonamides, including 3,4,5-tribromobenzene-1-sulfonamide, have been the bedrock of organic synthesis for decades. These routes are characterized by their reliability and well-understood mechanisms.
Amidation Reactions Utilizing 3,4,5-Tribromobenzene-1-sulfonyl Halides as Precursors
The most classic and direct method for forming sulfonamides is the reaction of a sulfonyl halide with an amine. nih.govnih.gov In the case of this compound, the precursor, 3,4,5-tribromobenzene-1-sulfonyl chloride, is reacted with ammonia (B1221849) or a primary or secondary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.net
The synthesis of the key intermediate, 3,4,5-tribromobenzene-1-sulfonyl chloride, generally involves the bromination of benzene (B151609) followed by chlorosulfonation. The reaction of the resulting sulfonyl chloride with an amine is a robust and high-yielding process. nih.gov
| Precursor | Reagent | Product |
| 3,4,5-Tribromobenzene-1-sulfonyl chloride | Ammonia | This compound |
| 3,4,5-Tribromobenzene-1-sulfonyl chloride | Primary/Secondary Amine | N-substituted-3,4,5-tribromobenzene-1-sulfonamide |
Multi-Step Approaches from Polybrominated Aniline (B41778) Derivatives via Diazotization Reactions
An alternative strategy involves the use of polybrominated aniline derivatives. For instance, a multi-step synthesis can begin with a compound like 2,4,6-tribromoaniline. This aniline derivative undergoes diazotization, a reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form a diazonium salt. chemicalbook.comicrc.ac.ir This intermediate is then subjected to a sulfonation reaction, often involving sulfur dioxide in the presence of a copper catalyst, to yield the corresponding sulfonyl chloride. scispace.com Subsequent amination, as described previously, affords the desired sulfonamide. This method is particularly useful when direct sulfonation of the aromatic ring is challenging. scispace.com
A related approach involves the diazotization of an aniline derivative followed by coupling with a suitable sulfonating agent. researchgate.net This method allows for the introduction of the sulfonyl group at a specific position on the aromatic ring.
Direct Sulfonylation of Amines with Appropriate Sulfonyl Chlorides
This method is a variation of the amidation reaction, focusing on the direct reaction between an amine and a pre-existing sulfonyl chloride. While conceptually straightforward, the challenge often lies in the availability and stability of the required sulfonyl chloride. researchgate.netnih.gov For the synthesis of analogous architectures, various substituted anilines can be reacted with different aryl or alkyl sulfonyl chlorides to generate a diverse library of sulfonamide compounds. organic-chemistry.org The reaction conditions are generally mild, and the yields are often high, making it a versatile tool in organic synthesis. organic-chemistry.orgekb.eg
Advanced and Catalytic Synthesis Strategies
In recent years, the development of more efficient and environmentally benign synthetic methods has been a major focus. These advanced strategies often employ transition metal catalysts to facilitate bond formation under milder conditions.
Palladium-Catalyzed Carbon-Sulfur (C-S) and Carbon-Nitrogen (C-N) Bond Formation in Sulfonamide Synthesis
Palladium catalysis has revolutionized the synthesis of sulfonamides by enabling the formation of C-S and C-N bonds under mild conditions with high functional group tolerance. nih.govacs.org One notable method is the palladium-catalyzed coupling of aryl halides or triflates with a source of sulfur dioxide, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), followed by in-situ trapping of the resulting sulfinate with an aminating agent. ox.ac.uk This one-pot procedure allows for the convergent synthesis of a wide array of sulfonamides from readily available starting materials. ox.ac.uk
Another powerful palladium-catalyzed approach is the cross-coupling of arylboronic acids with a sulfonyl chloride equivalent, which can then be converted to the sulfonamide in the same pot. nih.govacs.org This method is particularly advantageous as it avoids the harsh conditions often required for traditional sulfonyl chloride synthesis. nih.gov Furthermore, palladium-catalyzed C-N cross-coupling reactions between sulfinamides and aryl halides have emerged as an efficient route to N-aryl sulfonamides. organic-chemistry.org
| Reaction Type | Catalytic System | Key Intermediates |
| C-S Coupling | Pd(0)/DABSO | Aryl sulfinate |
| C-S Coupling | Pd catalyst/Arylboronic acid | Arylsulfonyl chloride |
| C-N Coupling | Pd catalyst/Sulfinamide | N-Aryl sulfinamide |
Oxidative Approaches for Sulfonamide Construction
Oxidative methods provide an alternative pathway to sulfonamides, often starting from more readily available precursors like thiols. nih.gov These reactions typically involve the in-situ generation of a reactive sulfonyl intermediate, which then reacts with an amine. A variety of oxidizing agents have been employed, including hydrogen peroxide in combination with a chlorinating agent, and I2O5. thieme-connect.comorganic-chemistry.org
Electrochemical methods have also gained traction as a green and efficient way to synthesize sulfonamides. nih.govacs.org This approach involves the oxidative coupling of thiols and amines, driven by an electric current, which avoids the need for chemical oxidants and often proceeds with high efficiency and a broad substrate scope. nih.gov The reaction mechanism is thought to involve the formation of a disulfide intermediate followed by reaction with an aminium radical cation. rsc.org
Microwave-Assisted Synthesis Protocols for Expedited Reactions
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating. acs.org This is attributed to the efficient and direct heating of the reaction mixture through dielectric polarization, which can lead to thermal effects not achievable with traditional methods. tandfonline.com
Several microwave-assisted protocols have been developed for the synthesis of a wide array of sulfonamides, which are applicable to the preparation of this compound from suitable precursors. One prominent method involves the direct reaction of sulfonic acids or their sodium salts with amines. acs.orgorganic-chemistry.org In a typical procedure, a sulfonic acid is activated with 2,4,6-trichloro- acs.orgorganic-chemistry.orgresearchgate.net-triazine (TCT) under microwave irradiation, followed by the addition of an amine to yield the desired sulfonamide. organic-chemistry.orgresearchgate.net This approach circumvents the need to isolate sensitive sulfonyl chloride intermediates. The reaction times are drastically reduced, often from hours to mere minutes. acs.org
Another efficient microwave-assisted strategy involves the copper-catalyzed coupling of sodium sulfinates with amines. tandfonline.com This method is notable for its excellent yields and short reaction times, often completing within 10-15 minutes at 120°C. The use of an aqueous medium further enhances its appeal from a green chemistry perspective. tandfonline.comresearchgate.net The versatility of these microwave protocols allows for the use of a broad range of amines and sulfonyl precursors, indicating their potential for synthesizing complex structures like this compound. tandfonline.comorganic-chemistry.org
The following table summarizes representative findings from microwave-assisted sulfonamide synthesis studies, demonstrating the efficiency of this technology.
| Precursors | Catalyst/Reagent | Conditions | Time | Yield (%) | Reference |
| Benzenesulfonic acid sodium salt, Allylamine | TCT, NaOH, 18-crown-6 | 50°C, MW | 10 min | 89 | acs.org |
| Sodium p-toluenesulfinate, Morpholine | CuBr₂ | 120°C, MW | 10-15 min | 94 | tandfonline.com |
| p-Toluenesulfonyl chloride, 4-Amino phenyl acetic acid | Na₂CO₃ (in water) | Room Temp | - | >90 | researchgate.net |
| Chalcone derivative, p-hydrazinobenzenesulfonamide | None (in ethanol) | 200°C, MW | 7 min | - | nih.gov |
This table presents data for analogous sulfonamide syntheses, illustrating the general applicability of the microwave-assisted methods.
Mechanochemical Methods for Sulfonamide Preparation
Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, represents a paradigm shift in green synthesis by often eliminating the need for bulk solvents. rsc.org This solvent-free approach not only reduces environmental impact but can also provide access to novel reaction pathways and products.
A significant advancement in this area is the development of a three-component, palladium-catalyzed aminosulfonylation reaction performed in a ball mill. rsc.orgrsc.org This method couples aryl bromides or aromatic carboxylic acids with an amine and a sulfur dioxide source, such as potassium metabisulfite (B1197395) (K₂S₂O₅), to form a diverse range of sulfonamides. rsc.orgrsc.orgthieme-connect.com The protocol demonstrates high functional group tolerance and can be scaled up to gram quantities, making it a viable route for preparing complex molecules. rsc.orgrsc.org Given its use of aryl bromides as a starting material, this method is directly applicable to the synthesis of this compound from a suitable tribrominated precursor.
More recently, a metal-free mechanochemical approach has been demonstrated. rsc.org This one-pot, two-step procedure uses solid sodium hypochlorite (B82951) (NaOCl·5H₂O) to perform a tandem oxidation-chlorination of disulfides, followed by amination to yield the sulfonamide. rsc.org The use of inexpensive and environmentally friendly reagents makes this an attractive and sustainable synthetic route. rsc.org
The data below illustrates the scope of mechanochemical sulfonamide synthesis from aryl halides.
This table showcases the effectiveness of mechanochemical methods for aryl sulfonamide synthesis, a strategy applicable to halogenated benzenes.
Green Chemistry Principles in the Synthesis of Tribromobenzene Sulfonamides
The synthesis of this compound and its analogs can be significantly improved by adhering to the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Both microwave-assisted and mechanochemical methods are inherently greener than many classical synthetic procedures.
Key green chemistry principles applicable to these syntheses include:
Waste Prevention: Mechanochemical synthesis excels in this area by being largely solvent-free, which drastically reduces the generation of volatile organic compound (VOC) waste. rsc.org
Energy Efficiency: Microwave irradiation provides rapid and targeted heating, significantly lowering energy consumption and reaction times compared to conventional heating methods that require prolonged heating of an oil bath or furnace. tandfonline.comresearchgate.net
Use of Safer Solvents and Auxiliaries: Several modern sulfonamide syntheses prioritize the use of water as a solvent, which is non-toxic, inexpensive, and environmentally benign. rsc.orgsci-hub.sersc.org Protocols using water under dynamic pH control can produce high yields and purity, with product isolation often requiring only simple filtration. rsc.org
Catalysis: The use of catalysts is preferred over stoichiometric reagents. Efficient protocols utilize catalytic amounts of metals like copper or palladium, which can often be recycled. tandfonline.comrsc.org The development of metal-free catalytic systems further enhances the green profile of these reactions. rsc.orgrsc.org
Use of Renewable Feedstocks and Less Hazardous Reagents: Green methodologies focus on using readily available and less hazardous starting materials. For instance, some methods utilize potassium metabisulfite or DABSO as stable, solid SO₂ surrogates, avoiding the handling of gaseous sulfur dioxide. rsc.orgthieme-connect.com Similarly, the use of sodium hypochlorite offers a safer alternative to other harsh chlorinating agents. rsc.org
By integrating these principles, the synthesis of complex molecules like this compound can be achieved with greater efficiency, safety, and environmental responsibility.
Structural Elucidation and Spectroscopic Characterization of 3,4,5 Tribromobenzene 1 Sulfonamide
Vibrational Spectroscopy
Vibrational spectroscopy explores the quantized vibrational states of a molecule. Both infrared and Raman spectroscopy provide information about these vibrations, offering complementary data for a complete structural assignment.
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 3,4,5-Tribromobenzene-1-sulfonamide is characterized by absorption bands corresponding to its primary components: the sulfonamide group (-SO₂NH₂), the substituted benzene (B151609) ring, and the carbon-bromine bonds.
The sulfonamide group gives rise to several distinct and strong absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) typically appear as two bands in the region of 3400–3200 cm⁻¹. znaturforsch.comrsc.org Specifically, the asymmetric and symmetric N-H stretching vibrations are expected around 3390–3323 cm⁻¹ and 3279–3229 cm⁻¹, respectively. znaturforsch.com The S=O stretching vibrations are also highly characteristic, appearing as two strong bands. researchgate.net The asymmetric stretching vibration (νₐₛ SO₂) is typically found in the 1377–1311 cm⁻¹ range, while the symmetric stretch (νₛ SO₂) appears between 1182–1151 cm⁻¹. researchgate.net The S-N stretching vibration is generally observed in the 950–875 cm⁻¹ region. researchgate.net
The tribrominated benzene ring exhibits several characteristic absorptions. Aromatic C-H stretching vibrations typically occur at wavenumbers just above 3000 cm⁻¹ (around 3100–3000 cm⁻¹). orgchemboulder.comlibretexts.org In-ring carbon-carbon (C=C) stretching vibrations produce a series of bands, often of variable intensity, in the 1600–1400 cm⁻¹ region. orgchemboulder.com The substitution pattern on the benzene ring also influences out-of-plane (oop) C-H bending vibrations, which are expected in the 900–675 cm⁻¹ range. orgchemboulder.com
Finally, the carbon-bromine (C-Br) stretching vibrations are typically found in the lower frequency "fingerprint" region of the spectrum, generally between 690 and 515 cm⁻¹. libretexts.orgorgchemboulder.com These bands can sometimes be difficult to assign definitively due to the complexity of this region.
Interactive Table 1: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric N-H Stretch | -NH₂ (Sulfonamide) | 3390–3323 znaturforsch.com | Medium |
| Symmetric N-H Stretch | -NH₂ (Sulfonamide) | 3279–3229 znaturforsch.com | Medium |
| Aromatic C-H Stretch | C₆H₂Br₃- | 3100–3000 orgchemboulder.com | Weak |
| Asymmetric S=O Stretch | -SO₂- | 1377–1311 researchgate.net | Strong |
| Symmetric S=O Stretch | -SO₂- | 1182–1151 researchgate.net | Strong |
| Aromatic C=C Stretch (in-ring) | C₆H₂Br₃- | 1600–1400 orgchemboulder.com | Medium |
| S-N Stretch | -SO₂NH₂ | 950–875 researchgate.net | Medium |
| C-H Out-of-Plane Bend | C₆H₂Br₃- | 900–675 orgchemboulder.com | Strong |
| C-Br Stretch | -C-Br | 690–515 orgchemboulder.com | Medium |
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric molecular vibrations. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic ring and the symmetric vibrations of the sulfonyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.
The ¹H NMR spectrum of this compound is predicted to be relatively simple. Due to the symmetrical substitution pattern on the benzene ring, the two aromatic protons (at positions 2 and 6) are chemically equivalent. These protons would therefore give rise to a single signal. This signal is expected to appear in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm. The significant downfield shift is caused by the strong electron-withdrawing effects of both the three bromine atoms and the sulfonamide group, which deshield the adjacent protons. rsc.orgresearchgate.net This signal would appear as a singlet, as there are no adjacent protons to cause spin-spin coupling.
The two protons of the sulfonamide (-NH₂) group are also chemically equivalent. They typically produce a broad singlet in the spectrum. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature, but for sulfonamides, it is often observed between 8.78 and 10.15 ppm in a solvent like DMSO. rsc.org In a non-hydrogen bonding solvent like CDCl₃, the shift may be different.
Interactive Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic C-H | 2H | 7.5 – 8.5 | Singlet (s) |
| Sulfonamide N-H | 2H | Variable (e.g., 8.8 - 10.2) rsc.org | Broad Singlet (br s) |
In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule gives a single peak. For this compound, the symmetry of the benzene ring dictates the number of expected signals. There are four distinct carbon environments:
C1: The carbon atom directly attached to the sulfonamide group.
C2 and C6: The two equivalent carbons bearing hydrogen atoms.
C3 and C5: The two equivalent carbons attached to bromine atoms.
C4: The carbon atom at the para position, also attached to a bromine atom.
Therefore, a total of four signals are expected in the ¹³C NMR spectrum. Aromatic carbons typically resonate in the range of 110-160 ppm. rsc.orglibretexts.org The precise chemical shifts are influenced by the substituents. The carbon atom attached to the sulfur (C1) will be significantly affected by the sulfonamide group. The carbons bonded to the electronegative bromine atoms (C3, C4, C5) will also have their chemical shifts influenced, though the effect of halogens on carbon chemical shifts can be complex. researchgate.netoregonstate.edu Carbons directly bonded to electron-withdrawing groups are generally deshielded, causing their signals to appear further downfield. libretexts.org
Interactive Table 3: Predicted ¹³C NMR Signals for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C1 (-SO₂NH₂) | 135 – 150 |
| C2, C6 (-H) | 125 – 140 |
| C3, C5 (-Br) | 115 – 130 |
| C4 (-Br) | 110 – 125 |
While 1D NMR provides fundamental structural information, advanced techniques can offer deeper insights. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could confirm assignments. A COSY spectrum would show no correlations for this molecule, as there are no vicinal protons to couple with each other, confirming the isolated nature of the aromatic protons. An HSQC spectrum would show a correlation between the aromatic proton signal and the signal for the carbons they are attached to (C2/C6), definitively linking the ¹H and ¹³C assignments.
Deuterium labeling is a powerful technique often used to probe reaction mechanisms or to simplify complex NMR spectra. chem-station.com In the context of this compound, one could perform a deuterium exchange experiment by adding D₂O to the NMR sample. This would cause the exchange of the labile -NH₂ protons with deuterium. As deuterium is not typically observed in ¹H NMR, the signal corresponding to the sulfonamide protons would disappear, confirming its assignment. studymind.co.uk In mechanistic studies involving the synthesis or reaction of this compound, deuterium labeling at specific positions on the aromatic ring could be used to track reaction pathways and intermediates. researchgate.net
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition.
A defining characteristic of the mass spectrum of this compound would be the distinctive isotopic pattern of the molecular ion peak. This pattern arises from the natural abundance of two stable isotopes of bromine, 79Br and 81Br. With three bromine atoms in the molecule, a characteristic cluster of peaks (M, M+2, M+4, M+6) would be observed, with relative intensities dictated by the statistical probability of each isotopic combination.
| Isotopic Composition | Relative Mass (Da) | Predicted Relative Abundance (%) |
|---|---|---|
| C₆H₄(⁷⁹Br)₃NO₂S | 392.76 | 100.0 |
| C₆H₄(⁷⁹Br)₂(⁸¹Br)₁NO₂S | 394.76 | 97.3 |
| C₆H₄(⁷⁹Br)₁(⁸¹Br)₂NO₂S | 396.76 | 31.5 |
| C₆H₄(⁸¹Br)₃NO₂S | 398.76 | 3.4 |
Note: The relative masses are nominal, and abundances are calculated based on the natural abundances of 79Br (50.69%) and 81Br (49.31%).
The fragmentation of aromatic sulfonamides under mass spectrometric conditions, particularly with electrospray ionization (ESI), often involves characteristic pathways. nih.govnih.gov A prominent fragmentation route for many aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂), resulting in a loss of 64 Da. nih.gov This rearrangement pathway is influenced by substituents on the aromatic ring. nih.gov Other expected fragmentation mechanisms include the cleavage of the S-N bond and the C-S bond, leading to characteristic fragment ions.
| Proposed Fragmentation | Neutral Loss | Predicted Fragment m/z (for ⁷⁹Br₃ isotope) | Significance |
|---|---|---|---|
| [M+H - SO₂]⁺ | SO₂ (63.96 Da) | 330.80 | Common pathway for arylsulfonamides, involving rearrangement. nih.gov |
| [M+H - NH₂SO₂]⁺ | NH₂SO₂ (79.96 Da) | 314.80 | Represents the tribromophenyl cation, resulting from C-S bond cleavage. |
| [M+H - C₆H₂Br₃]⁺ | C₆H₂Br₃ (311.78 Da) | 82.98 | Represents the protonated sulfonamide moiety, resulting from C-S bond cleavage. |
| [C₆H₂Br₃SO₂]⁺ | NH₂ (16.02 Da) | 378.74 | Result of S-N bond cleavage. |
Rotational Spectroscopy for Accurate Conformational Analysis and Hyperfine Structure
Rotational spectroscopy is an exceptionally precise technique for determining the geometric structure of molecules in the gas phase, free from intermolecular interactions. mdpi.comresearchgate.net It allows for the unambiguous identification of different conformers and provides insight into the intramolecular forces that govern their stability. researchgate.net
For this compound, a key structural question is the conformational preference of the sulfonamide group (-SO₂NH₂) relative to the plane of the benzene ring. Studies on similar molecules like benzenesulfonamide (B165840) have shown that the amino group of the sulfonamide often lies perpendicular to the benzene plane. mdpi.comnih.gov The presence of three bulky bromine atoms in the 3, 4, and 5 positions could introduce steric hindrance, potentially influencing the torsional angle around the C-S bond.
A significant feature of the rotational spectrum of this molecule would be its complex hyperfine structure. This structure arises from the interactions between the nuclear quadrupole moments of several atoms and the surrounding intramolecular electric field gradient. illinois.edu this compound contains four quadrupolar nuclei: 14N, 79Br, and 81Br. The analysis of this hyperfine splitting provides crucial information about the electronic environment of these nuclei, offering a sensitive probe of the chemical bonding. mdpi.comillinois.edu The quadrupole coupling constants derived from this analysis are instrumental in the conclusive identification of the observed conformer. nih.gov
| Isotope | Nuclear Spin (I) | Nuclear Quadrupole Moment (Q / barn) | Natural Abundance (%) |
|---|---|---|---|
| ¹⁴N | 1 | +0.02044 | 99.63 |
| ⁷⁹Br | 3/2 | +0.313 | 50.69 |
| ⁸¹Br | 3/2 | +0.262 | 49.31 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores and the effects of various functional groups. The primary chromophore in this compound is the benzene ring, which exhibits characteristic π → π* transitions.
The absorption spectrum of benzene is modified by the substituents attached to the ring. Both the three bromine atoms and the sulfonamide group act as auxochromes, groups that alter the absorption wavelength (λmax) and intensity (molar absorptivity, ε) of the chromophore.
Bromine Atoms: Halogens are considered deactivating yet ortho-, para-directing groups in electrophilic aromatic substitution. In UV-Vis spectroscopy, their lone-pair electrons can engage in resonance with the benzene π-system, typically causing a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increase in absorption intensity).
Sulfonamide Group (-SO₂NH₂): The sulfonamide group is an electron-withdrawing group. Such groups can also induce bathochromic shifts in the benzene absorption bands.
The cumulative effect of these five substituents on the benzene ring is expected to cause a significant bathochromic shift of the primary absorption bands (the E₂ and B bands) compared to unsubstituted benzene. The high degree of substitution would likely lead to a complex spectrum with broadened absorption bands. For comparison, a study has shown that 1,3,5-tribromobenzene can form molecular complexes with fullerenes, which are characterized using UV-Vis spectrophotometry.
| Compound | Band | Typical λmax (nm) | Transition | Predicted Effect in C₆H₂Br₃SO₂NH₂ |
|---|---|---|---|---|
| Benzene | E₂ Band | ~204 | π → π | Bathochromic Shift (to longer λ) |
| Benzene | B Band | ~256 | π → π (Symmetry forbidden) | Bathochromic Shift and Hyperchromic Effect (increased intensity) |
Crystallographic and Structural Analysis of this compound Remains Undetermined
A thorough investigation of scientific literature and crystallographic databases reveals a significant gap in the experimental data for the chemical compound this compound. Despite extensive searches for single-crystal X-ray diffraction studies, no published reports detailing the precise molecular geometry, crystal packing, or intermolecular interactions of this specific molecule are currently available.
The crystallographic analysis of sulfonamides, in general, is a robust field of study, providing critical insights into their solid-state behavior, which is influenced by a variety of intermolecular forces. These studies are fundamental for understanding structure-property relationships. However, for this compound, the specific arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles, has not been experimentally determined and reported.
Consequently, a detailed discussion on the following structural aspects of this compound cannot be provided at this time:
Crystallographic Analysis and Solid State Structure of 3,4,5 Tribromobenzene 1 Sulfonamide
Analysis of Intermolecular Interactions in the Crystalline State:Without knowledge of the crystal structure, a conclusive analysis of the intermolecular forces that govern the packing of the molecules is not possible. This includes:
Investigation of Halogen Bonding and Anion-π Interactions in Polybrominated Aromatic Systems:The presence of three bromine atoms on the benzene (B151609) ring suggests the potential for significant halogen bonding interactions (Br···O or Br···N) and possible anion-π interactions involving the electron-rich aromatic system. These interactions are of considerable interest in crystal engineering. The geometry and energetic contributions of such interactions in the solid state of 3,4,5-Tribromobenzene-1-sulfonamide have not been investigated.
While computational modeling can offer theoretical predictions of molecular structure and interactions, such studies for this compound are also not presently found in the public domain. Experimental validation through techniques like X-ray crystallography remains the gold standard for definitive structural elucidation.
Future research involving the successful synthesis and single-crystal growth of this compound would be necessary to perform the requisite X-ray diffraction analysis and provide the data needed for a comprehensive discussion of its solid-state structure.
Computational Chemistry and Theoretical Studies of 3,4,5 Tribromobenzene 1 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of 3,4,5-Tribromobenzene-1-sulfonamide. These methods provide a detailed molecular-level understanding that is often challenging to obtain through experimental techniques alone.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. researchgate.netstackexchange.com For aromatic sulfonamides, DFT calculations, often using functionals like B3LYP, can predict key geometrical parameters. mdpi.com The optimization process involves finding the coordinates that correspond to the lowest energy state on the potential energy surface. researchgate.net
In the case of this compound, the geometry of the sulfonamide group is generally tetrahedral. mdpi.com The bond lengths and angles within the benzene (B151609) ring and the sulfonamide moiety are influenced by the presence of the bulky and electronegative bromine atoms. DFT calculations for similar benzene derivatives show that dispersion-corrected DFT can accurately predict potential energy curves. researchgate.net The introduction of large substituents can alter the packing of molecules in a crystalline structure. royalsocietypublishing.org For instance, in related sulfonamides, the N-phenylbenzenesulfonamides preferentially exist in synclinal conformations. mdpi.com
Table 1: Predicted Geometrical Parameters for a Representative Aromatic Sulfonamide
This table presents typical bond lengths and angles for an aromatic sulfonamide, which can be computationally derived using DFT. The actual values for this compound would require a specific DFT calculation.
| Parameter | Predicted Value (B3LYP/6-311G(d,p)) |
|---|---|
| C-S Bond Length | ~1.77 Å |
| S=O Bond Length | ~1.43 Å |
| S-N Bond Length | ~1.63 Å |
| C-S-N Angle | ~107° |
HOMO-LUMO Energy Analysis and Electronic Charge Transfer Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. mdpi.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. ijaers.comnih.gov A smaller gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. ijaers.comnih.gov
For sulfonamides, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO may be distributed over the sulfonamide group and the ring. mdpi.com The presence of electron-withdrawing bromine atoms in this compound is expected to lower both the HOMO and LUMO energy levels. The energy gap determines the molecule's ability to undergo intramolecular charge transfer (ICT), which is a critical factor in many chemical and biological processes. mdpi.com The analysis of FMOs for various sulfonamides has shown that charge transfer typically occurs within the molecule upon excitation. mdpi.com
Table 2: Representative HOMO-LUMO Energy Values for a Sulfonamide Derivative
This table illustrates typical HOMO, LUMO, and energy gap values for a sulfonamide derivative. Specific values for this compound would need to be calculated.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -8.36 |
| LUMO | -0.46 |
Prediction of Vibrational Frequencies and Spectroscopic Signatures
Computational methods, particularly DFT, can be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net These theoretical predictions are invaluable for assigning experimental spectral bands to specific molecular vibrations. researchgate.net For complex molecules like this compound, the vibrational spectrum can be intricate.
Calculations on similar molecules, such as (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide (B165840), have shown good agreement between the vibrational wavenumbers calculated using the B3LYP functional and the experimental data. researchgate.net The characteristic vibrational modes for a sulfonamide include the symmetric and asymmetric stretching of the SO₂ group, the S-N stretching, and various vibrations of the aromatic ring. For instance, the C-H stretching modes in aromatic rings typically appear above 3000 cm⁻¹. mdpi.com The presence of heavy bromine atoms will give rise to low-frequency C-Br stretching and bending vibrations. DFT calculations can also predict the intensities of these vibrational modes, aiding in the interpretation of the full spectroscopic signature of the molecule. nih.gov
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in a Benzenesulfonamide
This table provides an example of predicted vibrational frequencies for a benzenesulfonamide derivative. The exact frequencies for this compound would be influenced by the tribromo-substitution pattern.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3500 - 3300 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C=O Stretch | 1740 - 1660 |
| C-C Stretch (Aromatic) | 1625 - 1430 |
| SO₂ Asymmetric Stretch | ~1350 |
| SO₂ Symmetric Stretch | ~1160 |
Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation
For reactions involving sulfonamides, such as their synthesis or subsequent transformations, MEDT could provide insights into the flow of electron density and the nature of bond formation and breaking. For example, in the context of sulfonamide synthesis, which often involves the reaction of a sulfonyl chloride with an amine, MEDT could elucidate the nucleophilic attack and leaving group departure by analyzing the electron density changes along the reaction pathway. The theory has been applied to understand the reaction mechanisms of other nitrogen- and sulfur-containing compounds, providing a detailed picture of the electronic events that govern the reaction. biorxiv.orgnih.gov
Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. peerj.commdpi.com This technique allows for the exploration of conformational flexibility and the behavior of molecules in a solution environment. For this compound, MD simulations could reveal how the molecule behaves in different solvents, how it interacts with other molecules, and the different shapes (conformations) it can adopt. nih.govmdpi.com
In Silico Prediction of Non-Biological Molecular Properties and Reactivity Profiles
In silico methods are widely used to predict a range of molecular properties and reactivity profiles without the need for laboratory experiments. royalsocietypublishing.orgnih.gov For this compound, these predictions can provide valuable information about its chemical stability, potential reactivity, and other physicochemical properties.
Various computational tools can be used to predict properties such as electrophilicity, nucleophilicity, and global reactivity descriptors. nih.govijaers.com These parameters are derived from the electronic structure of the molecule, often calculated using DFT. For example, the electrophilicity index can indicate the propensity of the molecule to act as an electron acceptor. Given the presence of the electron-withdrawing sulfonamide group and bromine atoms, this compound is expected to have a significant electrophilic character. The prediction of such properties is crucial for understanding how the molecule might behave in different chemical environments and for designing new synthetic routes or applications. icm.edu.pl
Derivatization and Structure Property Relationships in the Context of 3,4,5 Tribromobenzene 1 Sulfonamide
Rational Design and Synthesis of Novel Derivatives Based on the 3,4,5-Tribromobenzene-1-sulfonamide Scaffold
The rational design of novel derivatives using the this compound scaffold is a focal point for creating molecules with specific functionalities. The synthesis of benzenesulfonamide (B165840) derivatives, for instance, has been approached with the goal of developing potent inhibitors for various biological targets. nih.gov A common and effective method for synthesizing sulfonamides involves the reaction of sulfonyl chlorides with primary or secondary amines. ekb.egnih.gov This fundamental reaction allows for the introduction of a wide array of substituents, thereby enabling the systematic exploration of structure-activity relationships.
The synthesis process often begins with a foundational molecule, which is then elaborated upon. For example, new series of thiazolidine, oxazolidine, and other heterocyclic derivatives of benzenesulfonamide have been synthesized from starting materials like sulfadiazine (B1682646) in good yields under mild conditions. nih.gov Another approach involves the multi-step synthesis starting from benzene (B151609), which undergoes processes such as nitration, reduction, acetylation, and chlorosulfonation to produce a key intermediate, 4-acetamidobenzenesulfonyl chloride. nih.gov This intermediate can then be reacted with various amines to generate a diverse library of sulfonamide derivatives. nih.gov
Modern synthetic strategies also employ innovative techniques to improve efficiency and sustainability. For instance, the use of magnetic nanoparticles as a catalyst support facilitates easy separation and reuse of the catalyst, making the process more environmentally friendly. jsynthchem.com Such methods have been successfully applied to the synthesis of sulfonamide derivatives with high yields. jsynthchem.com The design process is often guided by computational studies, which can predict the binding affinities and conformational preferences of the designed molecules, thereby prioritizing the synthesis of the most promising candidates. nih.govnih.gov
Influence of Substituent Effects on Spectroscopic Signatures and Conformational Preferences
The introduction of different substituents onto the this compound framework significantly impacts its spectroscopic and conformational properties. These changes are critical for understanding the molecule's behavior in various environments and its interaction with other molecules.
Spectroscopic signatures, such as those obtained from UV-Vis, IR, and NMR spectroscopy, are sensitive to the electronic nature of the substituents. nih.govpsu.edu For example, the position of absorption bands in the UV-Vis spectrum can shift to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) depending on the electron-donating or electron-withdrawing character of the substituent and the polarity of the solvent. psu.edu In ¹H NMR spectra, the chemical shifts of protons, particularly those of the sulfonamide NH₂, are influenced by the surrounding chemical environment, which is altered by different substituents. nih.govnih.gov
Conformational preferences, which dictate the three-dimensional shape of the molecule, are also heavily influenced by substituent effects. The orientation of the sulfonamide group relative to the benzene ring is a key conformational feature. mdpi.com Studies have shown that in the absence of bulky ortho substituents, the sulfonamide group tends to adopt a conformation where the S=O bond is perpendicular to the plane of the benzene ring. mdpi.com However, the presence of substituents can introduce steric hindrance or favorable intramolecular interactions that alter this preference. mdpi.com Computational modeling is often employed to predict the most stable conformations and the energy barriers to rotation around key single bonds, providing valuable insights into the molecule's flexibility and preferred shape. nih.govnih.govresearchgate.net Understanding these conformational preferences is crucial, as the specific three-dimensional structure of a molecule is a major determinant of its properties and function. researchgate.net
Correlation of Structural Modifications with Non-Biological Material Properties
The structural modifications of this compound derivatives also have a profound impact on their properties in the context of non-biological materials. The inherent properties of the sulfonamide group, such as its ability to form strong hydrogen bonds and its resistance to nucleophilic attack, make it a valuable functional group in materials science. biolmolchem.com
By systematically altering the substituents on the benzene ring or the sulfonamide nitrogen, researchers can tune the material properties of the resulting compounds. For example, the introduction of specific functional groups can enhance the thermal stability, solubility, or optical properties of the material. The sulfonamide moiety itself has been used to improve the properties of dyes, making them lighter, more water-soluble, and stronger. biolmolchem.com
The ability of sulfonamides to act as protecting groups for amines during synthesis highlights their chemical stability, a desirable trait in many material applications. biolmolchem.com Furthermore, the crystalline nature of many sulfonamide derivatives allows for the formation of well-ordered structures, which can be advantageous in applications requiring specific packing arrangements or electronic properties. The study of structure-property relationships in this context aims to establish clear correlations between molecular-level modifications and the macroscopic properties of the resulting materials, paving the way for the rational design of new materials with tailored functionalities.
Potential Non Pharmacological Applications and Future Research Directions
Role as Advanced Synthetic Intermediates and Reagents in Organic Synthesis
3,4,5-Tribromobenzene-1-sulfonamide and its immediate precursors, such as 3,4,5-tribromobenzene-1-sulfonyl chloride, are valuable intermediates in organic synthesis. The sulfonamide moiety is a versatile functional group, while the three bromine atoms significantly influence the electronic properties and reactivity of the benzene (B151609) ring.
The primary utility of the related sulfonyl chloride is as a reactive intermediate for the preparation of a variety of sulfonamide derivatives and sulfonate esters. The strong electron-withdrawing nature of the bromine substituents enhances the electrophilicity of the sulfonyl group, making it highly susceptible to nucleophilic attack. This reactivity allows for the synthesis of complex molecules. For example, similar halogenated sulfonamides serve as crucial building blocks where the functional groups facilitate diverse reactions, including nucleophilic substitutions and coupling reactions, to create a wide array of derivatives. The synthesis of the core structure often involves the bromination of a precursor like aniline (B41778), followed by diazotization and subsequent reactions to introduce the desired functional groups. orgsyn.orgwikipedia.org
The general synthetic utility of sulfonamides is well-established, with numerous methods available for their preparation, such as the reaction of sulfonyl chlorides with primary amines. ekb.egorganic-chemistry.org The presence of the tribrominated ring on this compound offers a scaffold for further functionalization, potentially through cross-coupling reactions where the bromine atoms are replaced, allowing for the construction of highly substituted aromatic compounds.
Exploration of Applications in Materials Science, Including Polymer and Supramolecular Chemistry
The structural characteristics of this compound suggest its potential for significant applications in materials science. Polybrominated compounds, in general, are widely recognized for their use as flame retardants. wikipedia.org Polybrominated diphenyl ethers (PBDEs), for instance, have been incorporated into a vast range of products, including plastics, building materials, and electronics, to reduce flammability. wikipedia.orgnih.gov The high bromine content of this compound could impart similar flame-retardant properties to polymers into which it is incorporated.
Furthermore, the compound is a candidate for the development of advanced supramolecular materials. The benzene ring with its C3-symmetric substitution pattern (if considering the 1,3,5 positions) is a known building block for creating ordered structures. wikipedia.org For example, benzene-1,3,5-tricarboxamides (BTAs) are known to self-assemble into well-defined supramolecular polymers. rsc.orgrsc.org Similarly, sulfonamide-substituted compounds have been studied for their ability to form specific supramolecular structures, such as cyclic dimers, through intermolecular hydrogen bonding. nih.gov The combination of the rigid, polybrominated aromatic core and the hydrogen-bonding capability of the sulfonamide group in this compound could be leveraged to design novel polymers and self-assembling supramolecular architectures with unique properties.
Investigation of Non-Linear Optical (NLO) Properties Attributed to the Polybrominated Aromatic Core
There is growing interest in organic molecules with significant non-linear optical (NLO) properties for applications in photonics and optoelectronics. frontiersin.org The NLO response of a molecule is often related to the presence of π-conjugated systems and donor-acceptor groups that facilitate intramolecular charge transfer. Sulfonamide derivatives are being actively investigated as promising NLO materials. nih.govresearchgate.net
Theoretical and experimental studies on various sulfonamide hybrids have shown that they can exhibit high total first hyperpolarizability (βtot), a key parameter for NLO activity. nih.govresearchgate.net The presence of the polybrominated aromatic core in this compound could enhance these properties. The heavy bromine atoms can influence the electronic structure and polarizability of the molecule. Research on other polysubstituted aromatic compounds has demonstrated their potential for NLO applications. frontiersin.orgnih.gov The investigation of this compound using techniques like Z-scan could reveal its NLO coefficients, including the nonlinear refractive index (n₂) and third-order nonlinear optical susceptibility (χ⁽³⁾). frontiersin.orgillinois.edu
| Compound Type | Key NLO Parameter | Reported Value/Finding | Reference |
|---|---|---|---|
| Heterocyclic Azo Sulfonamides | Total First Hyperpolarizability (βtot) | High values, up to 2503 a.u. | nih.gov |
| Heterocyclic Azo Sulfonamides | Energy Gap (Eg) | Low values, < 1.41 eV, showing an inverse relationship with βtot. | nih.gov |
| Fused-Triazine Derivatives | Polarizability (α) | Values in the range of 6.09–10.75 × 10⁻²⁴ esu. | nih.gov |
| Metal Thiolate Clusters | Second Hyperpolarizability (γR) | -7.8 × 10⁻⁵⁶ C m⁴ V⁻³ | illinois.edu |
Utility in Advanced Analytical Chemistry as Internal Standards or Reference Compounds
In quantitative analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for achieving high accuracy and precision. nih.govijpbms.com An ideal internal standard is a compound that is structurally similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. ijpbms.com
Sulfonamides are frequently used as internal standards in the analysis of related drug compounds. researchgate.netnih.govresearchgate.net this compound is an excellent candidate for this purpose. Its key advantages include:
High Mass: The presence of three bromine atoms gives the molecule a high molecular weight and a distinct isotopic pattern due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This places its signal in a region of the mass spectrum that is often free from interference from common matrix components.
Structural Similarity: It can serve as a structural analogue for other aromatic sulfonamides, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. nih.gov
Stable Isotope Labeling: While useful on its own, it could also be synthesized with stable isotopes (e.g., ¹³C, ¹⁵N) to create a stable isotope-labeled (SIL) internal standard, which is considered the gold standard in quantitative mass spectrometry. nih.gov
The use of such an internal standard helps to correct for variations in sample preparation, injection volume, and instrument response, leading to more reliable quantification of target analytes. ijpbms.comresearchgate.net
Emerging Research Areas in Halogenated Sulfonamide Chemistry Beyond Traditional Uses
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, historically known for its antimicrobial properties. ajchem-b.comtandfonline.com However, recent research has significantly broadened the scope of sulfonamide chemistry, exploring novel biological activities and applications.
Emerging research is focused on modifying the sulfonamide structure, including the use of halogenation, to target a diverse range of diseases. researchgate.net For example, novel halogenated sulfonamide derivatives are being investigated for:
Anticoagulant Properties: Certain ortho-halogenated benzenesulfonamide (B165840) derivatives of metformin (B114582) have shown potential as anticoagulants. nih.gov
Central Nervous System (CNS) Disorders: The versatility of the arylsulfonamide motif is being leveraged to develop new agents for treating CNS diseases. nih.gov
Anticancer and Anti-inflammatory Activity: Research is ongoing into the development of sulfonamides as anticancer and anti-inflammatory drugs. researchgate.net
Enzyme Inhibition: Sulfonamides have been explored as inhibitors of enzymes like carbonic anhydrase. ajchem-b.com
Q & A
Q. What are the standard synthetic routes for preparing 3,4,5-Tribromobenzene-1-sulfonamide in laboratory settings?
The synthesis typically involves the reaction of 3,4,5-tribromobenzenesulfonyl chloride with an appropriate amine under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Purification is achieved via recrystallization or column chromatography. For example, analogous sulfonamide syntheses use stoichiometric control to minimize side reactions, with yields optimized by adjusting reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Key techniques include:
- NMR spectroscopy : To confirm substitution patterns (e.g., H NMR for amine protons, C NMR for aromatic carbons).
- FT-IR : To identify sulfonamide S=O stretches (~1350–1150 cm) and N-H vibrations (~3300 cm).
- Mass spectrometry (HRMS) : For molecular ion validation.
- X-ray crystallography : Resolves regiochemistry of bromine substituents, as seen in structurally similar sulfonamides .
Q. What are the common biological screening assays applied to sulfonamide derivatives like this compound?
Initial screens include:
- Antimicrobial assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .
- Enzyme inhibition studies : Targeting carbonic anhydrase or kinase activity via spectrophotometric methods.
- Cytotoxicity assays : MTT or SRB protocols for cancer cell lines .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during the bromination of benzene sulfonamide derivatives to obtain this compound?
Regioselectivity is influenced by:
- Directing groups : The sulfonamide moiety directs electrophilic bromination to meta/para positions. Sequential bromination under controlled conditions (e.g., FeBr catalysis in HBr) ensures precise substitution .
- Steric effects : Bulky substituents may necessitate higher temperatures or Lewis acid catalysts (e.g., AlCl) to overcome steric hindrance.
Q. What computational methods are used to predict the reactivity and electronic properties of this compound?
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme active sites).
- QSAR models : Correlate bromine substituent positions with bioactivity .
Q. How do steric and electronic effects of bromine substituents influence the sulfonamide group’s reactivity in nucleophilic substitution reactions?
- Electronic effects : Bromine’s electron-withdrawing nature increases the sulfonamide’s electrophilicity, enhancing reactivity toward nucleophiles (e.g., amines or alcohols).
- Steric effects : The 3,4,5-tribromo arrangement creates steric bulk, which may slow reactions unless compensated by polar aprotic solvents (e.g., DMF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
